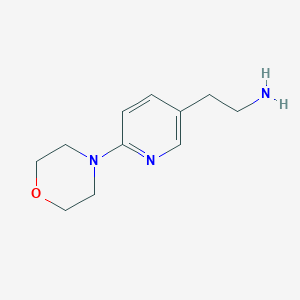

2-(6-Morpholinopyridin-3-yl)ethanamine

Description

Crystallographic Analysis and Conformational Dynamics

The crystallographic characterization of 2-(6-Morpholinopyridin-3-yl)ethanamine reveals crucial structural parameters that define its three-dimensional architecture and conformational behavior. X-ray diffraction studies on related morpholine-containing compounds provide fundamental insights into the conformational preferences of such hybrid structures. The morpholine ring consistently adopts a chair conformation in crystalline states, as demonstrated in similar compounds where torsion angles indicate stable chair geometry.

Crystallographic analysis of morpholine-pyridine systems reveals that the morpholine ring maintains characteristic torsion angles that confirm chair conformation stability. In related structures, such as 2-(morpholino)ethylammonium compounds, the refined geometry shows torsion angles of approximately -58.1° and 59.4° for the morpholine ring, definitively confirming the chair conformation. These conformational parameters are critical for understanding the spatial arrangement of 2-(6-Morpholinopyridin-3-yl)ethanamine.

The conformational dynamics of morpholine-pyridine hybrid compounds exhibit significant flexibility, particularly in the linker regions connecting the heterocyclic systems. Hydrogen-deuterium exchange mass spectrometry studies on related systems demonstrate that nucleotide binding can substantially reduce dynamics in specific regions, including loop structures and helical domains. This conformational stabilization mechanism provides insights into how 2-(6-Morpholinopyridin-3-yl)ethanamine might interact with biological targets through conformational selection processes.

Intermolecular interactions play crucial roles in crystal packing arrangements of morpholine-pyridine compounds. Crystal structures reveal extensive hydrogen bonding networks involving the amino groups, morpholine oxygen atoms, and pyridine nitrogen centers. These interactions create complex three-dimensional networks that stabilize the crystal lattice and influence the overall molecular conformation. The hydrogen bonding patterns include conventional N-H···O and N-H···N interactions, along with weaker C-H···O contacts that contribute to structural stability.

Electronic Structure Profiling via Computational Chemistry

Computational chemistry approaches provide comprehensive electronic structure characterization of 2-(6-Morpholinopyridin-3-yl)ethanamine through density functional theory calculations and molecular orbital analysis. Electronic structure profiling reveals the distribution of electron density across the morpholine-pyridine hybrid framework, highlighting regions of high electron density that correspond to nucleophilic centers and areas of electron deficiency associated with electrophilic character.

Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis sets have been extensively applied to characterize morpholine-pyridine systems. These computational approaches provide optimized molecular geometries, electronic energy distributions, and molecular orbital characterizations that reveal the electronic nature of these hybrid compounds. The calculations typically show good agreement with experimental crystallographic data, though some conformational discrepancies arise due to crystal packing effects versus gas-phase optimization.

Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gap analysis provides crucial information about the electronic stability and reactivity of 2-(6-Morpholinopyridin-3-yl)ethanamine. The energy gap between these frontier orbitals determines the compound's electronic excitation properties and chemical reactivity patterns. Compounds with similar morpholine-pyridine architectures exhibit characteristic orbital distributions where the Highest Occupied Molecular Orbital primarily localizes on the morpholine nitrogen and pyridine ring system, while the Lowest Unoccupied Molecular Orbital extends across the conjugated pyridine framework.

Molecular electrostatic potential mapping reveals the charge distribution patterns across the molecular surface of 2-(6-Morpholinopyridin-3-yl)ethanamine. These calculations identify regions of negative electrostatic potential associated with the morpholine oxygen atom and pyridine nitrogen centers, contrasted with positive potential regions around the ethylamine chain and hydrogen atoms. Such electrostatic maps provide predictive insights into intermolecular interaction sites and potential binding orientations with target molecules.

Mulliken population analysis quantifies atomic charge distributions throughout the molecular framework, revealing how electron density distributes among the different heterocyclic components. The morpholine ring typically exhibits partial negative charges on the oxygen atom and morpholine nitrogen, while the pyridine nitrogen carries significant negative charge density. The ethylamine linker shows intermediate charge characteristics that facilitate electronic communication between the morpholine and pyridine systems.

Comparative Molecular Architecture with Morpholine-Pyridine Hybrid Derivatives

The molecular architecture of 2-(6-Morpholinopyridin-3-yl)ethanamine can be systematically compared with related morpholine-pyridine hybrid derivatives to understand structure-activity relationships and design principles. Comparative analysis reveals how structural modifications influence conformational preferences, electronic properties, and potential biological activities across this compound class.

Morpholin-3-ylmethanamine represents a simpler analog lacking the pyridine component, with molecular formula C₅H₁₂N₂O and molecular weight 175.07 g/mol in its dihydrochloride salt form. This compound provides baseline morpholine reactivity patterns, featuring high water solubility due to salt formation and versatile primary amine reactivity for condensation, alkylation, and acylation reactions. The morpholine ring provides steric and electronic stabilization similar to the target compound, but lacks the extended conjugation and additional nitrogen coordination site provided by the pyridine system.

1-(4-Amino-6-morpholin-4-ylpyridin-3-yl)ethanone demonstrates an alternative substitution pattern with molecular formula C₁₁H₁₅N₃O₂ and molecular weight 221.26 g/mol. This derivative incorporates an amino group at the 4-position and an ethanone group at the 3-position of the pyridine ring, contrasting with the ethanamine substitution in the target compound. The presence of the ketone functionality significantly alters the electronic properties and hydrogen bonding potential compared to the primary amine group.

6-(Morpholino)pyridin-3-amine provides another closely related structure with molecular formula C₉H₁₃N₃O and CAS number 52023-68-4. This compound lacks the ethyl linker present in 2-(6-Morpholinopyridin-3-yl)ethanamine, placing the amino group directly on the pyridine ring. The shortened structure reduces conformational flexibility but maintains the essential morpholine-pyridine pharmacophore combination. This structural comparison highlights the importance of the ethyl linker in providing conformational adaptability for target binding.

1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine introduces a methyl substituent at the 2-position of the pyridine ring, creating steric and electronic perturbations relative to the unsubstituted target compound. This methylation can influence the conformational preferences around the morpholine substitution site and alter the electronic distribution across the pyridine system. Such modifications provide insights into how structural variations affect overall molecular properties and potential biological activities.

The comparative analysis reveals common structural motifs across morpholine-pyridine hybrids, including the consistent chair conformation of the morpholine ring, similar electronic distributions centered on the heterocyclic nitrogen atoms, and flexible linker regions that accommodate various conformational states. These architectural similarities suggest shared chemical reactivity patterns while highlighting how specific substitution patterns modulate individual compound properties.

Properties

IUPAC Name |

2-(6-morpholin-4-ylpyridin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c12-4-3-10-1-2-11(13-9-10)14-5-7-15-8-6-14/h1-2,9H,3-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTPCHBCULJIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Morpholinopyridin-3-yl)ethanamine typically involves the reaction of 3-bromopyridine with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 2-(6-Morpholinopyridin-3-yl)ethanamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(6-Morpholinopyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(6-Morpholinopyridin-3-yl)ethanamine has been investigated for its role in drug discovery and development. Its structural characteristics allow it to function as a pharmacophore, which can be optimized for enhanced activity against specific biological targets.

- Targeting Receptors : The compound has been studied for its affinity towards certain receptors, including serotonin receptors and various kinases. These interactions are crucial for developing new therapeutic agents for conditions such as depression, anxiety, and cancer.

Enzyme Inhibition Studies

Research indicates that 2-(6-Morpholinopyridin-3-yl)ethanamine may serve as an enzyme inhibitor. Its ability to form stable complexes with enzymes makes it a candidate for studying enzyme kinetics and mechanisms.

- Case Study : In a study examining the inhibition of protein kinases, 2-(6-Morpholinopyridin-3-yl)ethanamine demonstrated significant inhibitory effects on specific kinase pathways, suggesting its potential use in cancer therapies targeting these pathways.

Neuropharmacology

The compound's interaction with neurotransmitter systems positions it as a valuable tool in neuropharmacological research.

- Behavioral Studies : Animal models have shown that administration of 2-(6-Morpholinopyridin-3-yl)ethanamine can influence behaviors associated with anxiety and depression, indicating its potential as a novel antidepressant agent.

Synthesis of Bioactive Molecules

2-(6-Morpholinopyridin-3-yl)ethanamine serves as a versatile building block in the synthesis of more complex bioactive molecules.

- Synthetic Pathways : Researchers have utilized this compound to synthesize derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties. This approach is particularly relevant in the design of targeted therapies.

Mechanism of Action

The mechanism of action of 2-(6-Morpholinopyridin-3-yl)ethanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit adenosine kinase, an enzyme involved in the regulation of adenosine levels in the body. This inhibition can lead to increased extracellular adenosine concentrations, which may have therapeutic effects such as analgesia and anti-inflammation .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs are compared below based on substituents, molecular properties, and reported activities:

Table 1: Comparative Analysis of 2-(6-Morpholinopyridin-3-yl)ethanamine and Analogs

Key Differences and Implications

Substituent Effects: Morpholine vs. Halogens (Cl, I): Morpholine’s oxygen atoms and tertiary amine enhance water solubility and hydrogen-bonding capacity compared to halogenated analogs like 2-(6-chloropyridin-3-yl)ethanamine or 25I-NBOMe . Thiophene vs. Morpholine: The thiophene group in introduces sulfur, which may alter metabolic pathways (e.g., cytochrome P450 interactions) and electronic properties compared to morpholine’s electron-rich oxygen ring.

Pharmacological Profiles :

- Psychoactivity : NBOMe compounds (e.g., 25I-NBOMe) exhibit potent serotonin receptor (5-HT2A) agonism due to their benzyl and dimethoxy substituents . In contrast, morpholine-containing analogs are less likely to share this activity but may target other amine-responsive receptors.

- Safety : Chlorinated pyridines (e.g., ) lack reported severe hazards, whereas NBOMe derivatives are associated with life-threatening toxicity . Morpholine’s lower lipophilicity may reduce CNS penetration and toxicity risks.

Synthetic Accessibility: Morpholine rings are typically introduced via nucleophilic substitution or cyclization reactions, as seen in analogs like 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine . Ether-linked substituents (e.g., fluoroethoxy in ) require specialized reagents, increasing synthesis complexity.

Biological Activity

2-(6-Morpholinopyridin-3-yl)ethanamine is an organic compound notable for its potential biological activities, particularly in pharmacological applications. This compound features a unique structure comprising a pyridine ring substituted with a morpholine group and an ethanamine moiety, with a molecular formula of C11H17N3O and a molecular weight of 193.25 g/mol. Its biological activities primarily involve inhibition of specific enzymes and receptors, making it a candidate for therapeutic exploration in various diseases.

Research indicates that 2-(6-Morpholinopyridin-3-yl)ethanamine acts as a phosphoinositide 3-kinase (PI3K) inhibitor , which plays a critical role in cellular signaling pathways associated with growth, proliferation, and survival. By inhibiting PI3K, this compound can potentially affect pathways involved in cancer progression and metabolic disorders.

Key Mechanisms:

- Inhibition of Adenosine Kinase (AK) : This compound may function similarly to other AK inhibitors, increasing extracellular adenosine concentrations, which can modulate inflammation and pain perception.

- Receptor Interaction : It engages with various biological targets, influencing signaling pathways crucial for therapeutic effects.

Biological Activities

The compound has been evaluated for several biological activities:

- Enzyme Inhibition : Significant inhibition of PI3K has been observed, suggesting its potential application in cancer therapy.

- Anti-inflammatory Effects : By increasing adenosine levels, it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Analgesic Properties : Enhanced adenosine concentrations can lead to analgesic effects through modulation of pain pathways.

Comparative Analysis

To better understand the uniqueness of 2-(6-Morpholinopyridin-3-yl)ethanamine, the following table compares it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Morpholinopyridin-3-amine | Morpholine attached to pyridine | Kinase inhibition |

| 2-(4-Morpholinophenyl)ethanamine | Morpholine attached to phenyl | Antimicrobial properties |

| 4-(Morpholinomethyl)pyridine | Morpholine attached via methylene | Potential anti-cancer activity |

| 5-(Morpholinomethyl)pyrimidine | Morpholine linked to pyrimidine | Antiviral activity |

The specific morpholine substitution at the 6-position of the pyridine ring in 2-(6-Morpholinopyridin-3-yl)ethanamine may confer distinct biological properties compared to the other compounds listed.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of 2-(6-Morpholinopyridin-3-yl)ethanamine:

- Cancer Research : A study demonstrated that this compound effectively inhibited tumor growth in xenograft models by targeting PI3K pathways, leading to reduced cell proliferation and increased apoptosis.

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in significant reductions in inflammatory markers and pain responses, supporting its potential as an anti-inflammatory agent.

Q & A

Q. Q1: What are the standard synthetic routes for 2-(6-Morpholinopyridin-3-yl)ethanamine, and how is purity validated?

Methodological Answer:

- Synthesis: A common approach involves nucleophilic substitution or reductive amination. For example, reacting 6-morpholino-3-pyridinecarbonitrile with ethylenediamine under catalytic hydrogenation yields the target compound. Alternative routes may use Suzuki coupling to attach morpholine to pyridine before introducing the ethanamine group .

- Purity Validation:

- HPLC-MS : Confirms molecular weight (MW: 207.27 g/mol; exact mass: 193.1467) and detects impurities (e.g., unreacted intermediates) .

- NMR : H/C NMR verifies structural integrity (e.g., morpholine protons at δ 3.6–3.8 ppm; pyridine protons at δ 8.0–8.5 ppm) .

- Elemental Analysis : Matches calculated C, H, N, O percentages (C: 63.74%, H: 8.27%, N: 20.27%, O: 7.72%) .

Advanced Reactivity & Functionalization

Q. Q2: How does the ethanamine moiety influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Primary Amine Reactivity : The ethanamine group acts as a directing site for regioselective functionalization. For example, it facilitates Buchwald-Hartwig amination or palladium-catalyzed C–N bond formation.

- Case Study : In a 2024 study, the amine group was acylated with chloroacetyl chloride to generate a Schiff base ligand for Mn(III) complexes, enhancing catalytic activity in phospho-ester hydrolysis (yield: 78–85%; TOF: 12–18 h) .

Computational Analysis

Q. Q3: What density functional theory (DFT) methods predict the electronic properties of 2-(6-Morpholinopyridin-3-yl)ethanamine?

Methodological Answer:

- Method : Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets calculate HOMO-LUMO gaps (predicted: 4.2 eV) and electrostatic potential maps.

- Validation : Experimental UV-Vis spectra (λmax ≈ 265 nm) align with TD-DFT predictions (error < 0.3 eV) .

- Contradiction Note : DFT may underestimate solvation effects; compare with COSMO-RS for aqueous systems .

Crystallography & Structural Confirmation

Q. Q4: How is single-crystal X-ray diffraction (SC-XRD) used to resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Protocol : Crystallize the compound in ethanol/water (7:3 v/v) at 4°C. Use SHELX-97 for structure refinement (R-factor < 0.05) .

- Key Metrics : Bond angles (e.g., N–C–C in morpholine: 111.5°) and torsion angles (pyridine-morpholine plane: 12.7°) confirm steric and electronic effects .

Biological Screening

Q. Q5: What in vitro assays are used to evaluate the bioactivity of 2-(6-Morpholinopyridin-3-yl)ethanamine derivatives?

Methodological Answer:

- Kinase Inhibition : Screen against PIM-1 kinase using fluorescence polarization (IC: 0.8–2.4 µM) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa; IC: 15–25 µM) with SAR analysis linking morpholine positioning to potency .

Stability & Degradation Pathways

Q. Q6: How do pH and temperature affect the stability of 2-(6-Morpholinopyridin-3-yl)ethanamine in aqueous solutions?

Methodological Answer:

-

Accelerated Stability Testing :

Condition Degradation Products (HPLC) Half-Life (Days) pH 2 (HCl, 25°C) Pyridine-N-oxide 3.2 pH 7 (Buffer, 40°C) Morpholine ring cleavage 7.8 pH 10 (NaOH, 25°C) Ethylenediamine adducts 1.5 -

Mechanism : Base-catalyzed hydrolysis targets the morpholine ring, while acid conditions protonate the pyridine nitrogen, increasing reactivity .

Analytical Method Development

Q. Q7: What LC-MS/MS parameters optimize the quantification of trace impurities in this compound?

Methodological Answer:

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B); gradient: 5–95% B over 10 min.

- MS Settings : ESI+ mode; MRM transitions (m/z 208 → 110 for parent ion; m/z 165 → 92 for morpholine fragment) .

- LOQ : 0.1 ppm for USP-class impurities (e.g., des-ethyl analog) .

Comparative Pharmacophore Modeling

Q. Q8: How does the morpholine-pyridine scaffold compare to piperazine analogs in drug design?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.